molecular formula C12H10F3N5O2S B2924556 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 869068-38-2

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2924556
CAS RN: 869068-38-2
M. Wt: 345.3
InChI Key: LTEDRFKVPALGBS-UHFFFAOYSA-N
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Description

The compound “2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide” is a derivative of 1,2,4-triazine . 1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .

Scientific Research Applications

Antimalarial and Antiviral Properties

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide and its derivatives have shown promise in antimalarial and antiviral applications. A study highlighted the in vitro antimalarial activity of sulfonamide derivatives, including compounds with similar structures, exhibiting significant activity against malaria parasites. Additionally, these compounds were investigated for potential use against COVID-19 due to their molecular structures conducive to binding with key proteins of the virus (Fahim & Ismael, 2021).

Antimicrobial Effects

Research on sulfanilamide derivatives, which are structurally related to the compound , has shown that these compounds can exhibit antimicrobial properties. A study synthesized and characterized various sulfanilamide derivatives, assessing their antibacterial and antifungal activities. The results indicated varying levels of antimicrobial effectiveness, highlighting the potential of these compounds in combating microbial infections (Lahtinen et al., 2014).

Antifungal and Antibacterial Applications

Derivatives of 1,2,4-triazol have been synthesized and evaluated for their antifungal and antibacterial activities. Compounds structurally similar to 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide demonstrated significant inhibition against various bacterial and fungal strains. This research suggests the potential of these compounds in treating infections caused by bacteria and fungi (Baviskar, Khadabadi, & Deore, 2013).

Larvicidal and Antimicrobial Activities

Triazinone derivatives, closely related to the compound , have been assessed for their larvicidal and antimicrobial activities. These compounds showed promising results in inhibiting the growth of certain bacterial and fungal pathogens and also demonstrated potential in controlling mosquito larvae (Kumara et al., 2015).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Given the wide range of activities exhibited by 1,2,4-triazine derivatives, it could potentially interact with a variety of biological molecules .

Future Directions

Future research on this compound could involve further exploration of its biological activities, development of synthesis methods, and investigation of its physical and chemical properties. Given the wide range of activities exhibited by 1,2,4-triazine derivatives, this compound could potentially have applications in various fields such as medicine and materials science .

properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N5O2S/c13-12(14,15)7-3-1-2-4-8(7)18-9(21)6-23-11-19-17-5-10(22)20(11)16/h1-5H,6,16H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEDRFKVPALGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

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